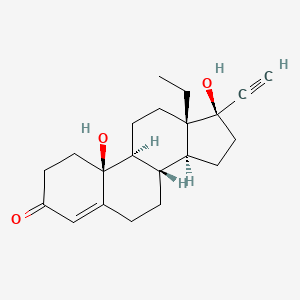
Norepinephrine Tartrate Impurity 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norepinephrine Tartrate Impurity 3 is a chemical substance that is commonly used in scientific research. It is a byproduct of the synthesis of norepinephrine tartrate, which is a neurotransmitter and hormone that is involved in the body's response to stress. Norepinephrine Tartrate Impurity 3 is often used as a reference standard in analytical chemistry, as well as a research tool in pharmacology and neuroscience.
Scientific Research Applications
Calibration Standard in Ion-Exchange Chromatography
Norepinephrine Tartrate Impurity 3 is utilized as a calibration standard in ion-exchange chromatography (IC). This application is crucial for the separation and quantification of anions and cations in aqueous samples, which is often applied in environmental or food analysis and quality control . The high purity and well-defined reference materials are ideal for low-ppm level quantification or trace analysis.
Vasopressor Dosing in Intensive Care
In the realm of intensive care medicine, Norepinephrine Tartrate Impurity 3 plays a pivotal role in the dosing of vasopressors . It is recommended as the first-line vasopressor to increase mean arterial pressure (MAP) and eventually restore tissue perfusion. Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination, acting on both alpha- and beta-adrenergic receptors .
Pharmacological Research
The compound is significant in pharmacological research, particularly in understanding the pharmacodynamic response of norepinephrine, which is highly variable and depends mainly on the severity of illness. Factors such as acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation may blunt its pressor effect .
Drug Formulation and Solubility
Norepinephrine Tartrate Impurity 3 is essential during the manufacturing process to facilitate norepinephrine solubility in a vehicle compatible with intravenous administration. Different salt formulations have different molecular weights and hence different conversion ratios to their norepinephrine base content, which is critical for accurate dosing .
Clinical Safety and Prognostication
The accurate reporting of norepinephrine dosages, expressed as norepinephrine base content, is critical to avoid untoward consequences to patient safety, clinical practice, prognostication, research activities, and guideline development. This is particularly important given its widespread use in the critically ill population worldwide .
Mechanism of Action
Target of Action
Norepinephrine Tartrate Impurity 3, like Norepinephrine, primarily targets alpha-adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and are found in the walls of blood vessels .
Mode of Action
Norepinephrine Tartrate Impurity 3 interacts with its targets, the alpha-adrenergic receptors, to cause vasoconstriction . This interaction results in an increase in systemic vascular resistance, which subsequently leads to an increase in blood pressure .
Biochemical Pathways
The compound affects the sympathetic nervous system by acting as a peripheral vasoconstrictor . It stimulates the heart and dilates coronary arteries due to its activity at the beta-adrenergic receptors . This results in a myriad of cardiovascular effects, including an increase in mean arterial pressure and cardiac output .
Pharmacokinetics
Norepinephrine is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination . The pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .
Result of Action
The primary result of Norepinephrine Tartrate Impurity 3’s action is the increase in blood pressure . This is achieved through the compound’s vasoconstrictive effect on blood vessels, which increases systemic vascular resistance . Additionally, it increases cardiac output by optimizing cardiac preload and direct inotropism .
Action Environment
The action, efficacy, and stability of Norepinephrine Tartrate Impurity 3 can be influenced by various environmental factors. For instance, in shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Therefore, the individual patient’s condition and the severity of their illness can significantly impact the compound’s action.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Norepinephrine Tartrate Impurity 3 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "3,4-Dihydroxyphenylacetaldehyde", "Methylamine", "Sodium cyanoborohydride", "Tartaric acid" ], "Reaction": [ "Step 1: 3,4-Dihydroxyphenylacetaldehyde is reacted with methylamine to form 3,4-dihydroxyphenylacetamide.", "Step 2: Sodium cyanoborohydride is added to the reaction mixture to reduce the imine group of 3,4-dihydroxyphenylacetamide to form the corresponding amine.", "Step 3: Tartaric acid is added to the reaction mixture to form the tartrate salt of the amine.", "Step 4: The tartrate salt is purified by recrystallization to obtain Norepinephrine Tartrate Impurity 3." ] } | |
CAS RN |
35538-87-5 |
Molecular Formula |
C8H11NO6S |
Molecular Weight |
249.24 |
Appearance |
Grey-Brown Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
This is a controlled substance:Next for Status |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)








![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)
